16-Isobutylidene-estradiol
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Overview
Description
16-isobutylidene-estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is a small molecular drug with the chemical formula C22H30O2 . This compound is primarily investigated for its potential as an inhibitor of estradiol 17 beta-dehydrogenase 1, an enzyme involved in steroid hormone biosynthesis .
Preparation Methods
The synthesis of 16-isobutylidene-estradiol involves the modification of estrone at the 6, 16, and 17 positions . The synthetic route typically includes the use of various reagents and solvents such as methanol, ethanol, acetone, dichloromethane, and chloroform . The reaction conditions often involve controlled temperatures and pressures to ensure the stability and purity of the final product . Industrial production methods may include solid-phase synthesis and other advanced techniques to achieve high yields and consistent quality .
Chemical Reactions Analysis
16-isobutylidene-estradiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various hydroxylated and dehydrogenated derivatives .
Scientific Research Applications
16-isobutylidene-estradiol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of steroid hormone biosynthesis . In biology, it is investigated for its potential effects on cellular processes and gene expression . In medicine, it is explored as a potential therapeutic agent for conditions related to hormone imbalances and certain types of cancer . Additionally, it has industrial applications in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
The mechanism of action of 16-isobutylidene-estradiol involves its interaction with estradiol 17 beta-dehydrogenase 1 . By inhibiting this enzyme, the compound can modulate the levels of active and inactive forms of estradiol in the body . This inhibition affects various molecular targets and pathways involved in steroid hormone biosynthesis and metabolism . The compound’s effects on these pathways can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
16-isobutylidene-estradiol is unique compared to other similar compounds due to its specific structural modifications at the 6, 16, and 17 positions . Similar compounds include estrone, estradiol, and 16-ethynyl estradiol . These compounds share a common core structure but differ in their functional groups and overall molecular configuration . The unique modifications in this compound contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16E,17S)-13-methyl-16-(2-methylpropylidene)-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
NOFDRMUQQIVAPE-PIEVVZFUSA-N |
Isomeric SMILES |
CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
Canonical SMILES |
CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Origin of Product |
United States |
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